2,2-Bis(aminoethoxy)propane
Overview
Description
2,2-Bis(aminoethoxy)propane is an acid-degradable amine monomer that can be used as a ketal-containing cross-linker. It is a pH-sensitive molecule that is used in the synthesis of polyurea and polyurethane . This compound is also known by other names such as 2,2′-[(1-Methylethylidene)bis(oxy)]bis(ethanamine) and 2,2-Di(2-aminoethoxy)propane .
Mechanism of Action
Target of Action
The primary target of 2,2-Di-(2-aminoethoxy)propane is cell lysate, specifically the polypeptides whose lysine side chains are nearest to each other . This compound acts as a homobifunctionalized amino ketal, which is primarily used in crosslinking cell lysate .
Mode of Action
2,2-Di-(2-aminoethoxy)propane interacts with its targets by crosslinking polypeptides in cell lysate . This interaction is facilitated through the acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .
Biochemical Pathways
The biochemical pathways affected by 2,2-Di-(2-aminoethoxy)propane are those involved in the synthesis of polyurea and polyurethane
Pharmacokinetics
It is known that the compound is a liquid at room temperature with a density of 1018 g/mL . Its boiling point is between 202-214°C at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
The molecular and cellular effects of 2,2-Di-(2-aminoethoxy)propane’s action primarily involve the crosslinking of cell lysate . This can potentially alter the structure and function of the targeted polypeptides, affecting their role in various cellular processes.
Action Environment
The action, efficacy, and stability of 2,2-Di-(2-aminoethoxy)propane can be influenced by various environmental factors. For instance, its pH sensitivity suggests that changes in environmental pH could impact its effectiveness . Additionally, its stability and reactivity may be affected by factors such as temperature and pressure .
Biochemical Analysis
Biochemical Properties
2,2-Di-(2-aminoethoxy)propane plays a significant role in biochemical reactions. It is primarily used in crosslinking cell lysate, linking polypeptides whose lysine side chains are nearest to each other . Primary amines, like 2,2-Di-(2-aminoethoxy)propane, commonly conjugate through acylation or alkylation of isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters .
Cellular Effects
It is known that this compound can be used in the preparation of biocompatible polymeric materials for the development of controlled drug delivery systems .
Molecular Mechanism
It is known to interact with various biomolecules during the process of crosslinking cell lysate .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Bis(aminoethoxy)propane can be synthesized through the reaction of 2,2-dimethoxypropane with ethylenediamine under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(aminoethoxy)propane undergoes various types of chemical reactions, including:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.
Cross-linking: Reaction with epoxies to form cross-linked polymeric structures.
Common Reagents and Conditions
Common reagents used in these reactions include isothiocyanates, isocyanates, acyl azides, NHS esters, sulfonyl chlorides, aldehydes, carbonates, aryl halides, imidoesters, carbodiimides, anhydrides, and fluorophenyl esters . The reactions are typically carried out under mild to moderate conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions include amides, secondary and tertiary amines, and cross-linked polymeric materials .
Scientific Research Applications
2,2-Bis(aminoethoxy)propane has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 2,2′-[(1-Methylethylidene)bis(oxy)]bis(ethanamine)
- 2,2-Di(2-aminoethoxy)propane
- Diamino ketal
Uniqueness
What sets 2,2-Bis(aminoethoxy)propane apart from similar compounds is its pH sensitivity and its ability to form cross-linked structures that can degrade under acidic conditions. This makes it particularly useful in applications such as controlled drug delivery systems and the synthesis of biodegradable polymers .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)propan-2-yloxy]ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2O2/c1-7(2,10-5-3-8)11-6-4-9/h3-6,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMYVTCIPQGGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(OCCN)OCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127090-71-5 | |
Record name | 2,2-Bis(2-aminoethoxy)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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